molecular formula C23H24N4OS2 B3009494 3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-49-7

3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B3009494
CAS RN: 847402-49-7
M. Wt: 436.59
InChI Key: RTWXMKFCCWKYFF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products it forms, and what conditions are needed for these reactions to occur .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and acidity/basicity .

Scientific Research Applications

Anticancer Activity

Chronic inflammation plays a pivotal role in cancer development, emphasizing the need for innovative treatments. Benzothiazole derivatives, including our compound of interest, exhibit promise due to their distinctive structures and broad spectrum of biological effects . Specifically, this compound has been evaluated for its impact on cancer cells:

Antimicrobial Properties

Benzothiazoles have also been explored for their antimicrobial activity. While specific studies on our compound are limited, related benzothiazole derivatives have shown promise against various pathogens . Further research could uncover its potential as an antimicrobial agent.

CO2 Adsorption

The compound’s unique structure may lend itself to applications in gas adsorption. For instance, materials with open metal sites and appropriate pore sizes can selectively adsorb CO2. Although not directly studied for this purpose, the presence of nitrogen atoms and an ideal pore size suggests potential for CO2 adsorption .

Mechanism of Action

If the compound has a biological effect, this would involve studying how it interacts with biological molecules to produce this effect .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also involve determining how to safely handle and dispose of the compound .

Future Directions

This would involve discussing potential future research directions, such as new reactions that the compound could be used in, new applications for the compound, or ways to improve its synthesis .

properties

IUPAC Name

3-[[5-cyclopentylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS2/c28-23-27(19-12-6-7-13-20(19)30-23)16-21-24-25-22(29-18-10-4-5-11-18)26(21)15-14-17-8-2-1-3-9-17/h1-3,6-9,12-13,18H,4-5,10-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWXMKFCCWKYFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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